(5Z)-2-(3-chlorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(3-chlorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiosemicarbazides, and other aromatic compounds. The reaction conditions may involve:
Condensation reactions: Using aldehydes and thiosemicarbazides under acidic or basic conditions.
Cyclization reactions: Forming the thiazolo-triazole ring system through intramolecular cyclization.
Substitution reactions: Introducing various substituents like methoxy, chlorophenyl, and butoxy groups.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: For small-scale production.
Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Investigating its role in cell signaling pathways.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Exploring its efficacy as a therapeutic agent for various diseases.
Industry
Agriculture: Use as a pesticide or herbicide.
Manufacturing: Applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors and modulating their activity.
Pathways: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(3-chlorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: A similar compound with slight variations in substituents.
Thiazolo-triazoles: A broader class of compounds with similar core structures but different functional groups.
Uniqueness
Structural Features: Unique combination of substituents that may confer specific biological activities.
Biological Activity: Distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H22ClN3O3S |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14(2)9-10-30-18-8-7-15(11-19(18)29-3)12-20-22(28)27-23(31-20)25-21(26-27)16-5-4-6-17(24)13-16/h4-8,11-14H,9-10H2,1-3H3/b20-12- |
InChI Key |
VCKMKJSVJIRFPI-NDENLUEZSA-N |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Origin of Product |
United States |
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